Yttrium arsenide is classified as a binary arsenide compound, where yttrium exists in the +3 oxidation state. The compound can be synthesized through direct reactions between elemental yttrium and arsenic at elevated temperatures. The CAS registry number for yttrium arsenide is 12255-48-0, and it has a molecular weight of approximately 163.827 g/mol .
The synthesis of yttrium arsenide typically involves high-temperature reactions between yttrium metal and arsenic. The following methods are commonly employed:
Yttrium arsenide crystallizes in a cubic structure, specifically adopting the zinc blende crystal system. The molecular structure consists of yttrium ions coordinated with arsenic ions in a tetrahedral arrangement. Key structural characteristics include:
Yttrium arsenide participates in various chemical reactions, particularly under high-temperature conditions:
The mechanism of action for yttrium arsenide primarily relates to its electronic properties, which make it suitable for applications in semiconductors and superconductors:
Yttrium arsenide possesses several notable physical and chemical properties:
Yttrium arsenide has several important applications in science and technology:
The discovery trajectory of yttrium arsenide originates from Johan Gadolin’s 1794 identification of yttrium in the mineral ytterbite (later renamed gadolinite) from Ytterby, Sweden [2]. This elemental discovery laid the groundwork for subsequent rare-earth investigations, though isolated YAs did not emerge until modern synthetic inorganic chemistry developed. Initial synthesis occurred through direct high-temperature reactions (>1000°C) between yttrium and arsenic metals, as documented in mid-20th century studies exploring rare-earth pnictides [6]. Research accelerated when Brixner’s 1960 investigation of electrical properties positioned rare-earth arsenides as prospective electronic materials, with later studies (e.g., Taylor et al., 1974) revealing non-stoichiometry in rock-salt phases like YAs [6]. The compound’s nomenclature systematically reflects its composition, adhering to IUPAC naming conventions as "yttrium(III) arsenide" [10].
Yttrium arsenide crystallizes in a sodium chloride (rock-salt) structure (space group: Fm3m) with a cubic unit cell where yttrium and arsenic atoms occupy alternating lattice sites [6]. This arrangement confers several distinctive properties:
Table 1: Fundamental Physical Properties of YAs
Property | Value | Measurement Conditions |
---|---|---|
Chemical formula | YAs | — |
Crystal structure | Cubic (rock-salt) | X-ray diffraction |
Density | 5.59 g/cm³ | 20°C [6] |
Molar mass | 163.828 g/mol | — [10] |
CAS registry number | 12255-48-0 | — [7] |
Elemental composition | Y: 54.27%, As:45.73% | Gravimetric analysis [10] |
Thermodynamically, YAs exhibits remarkable thermal resilience, maintaining structural integrity above 1000°C, which enables operation in extreme environments [7]. Its electrical behavior ranges from semiconducting to metallic conductivity, influenced by stoichiometry deviations and doping. For instance, iron incorporation yields superconducting YFeAsO₀.₉F₀.₁ (Tc = 10.2 K) [6]. Chemically, YAs demonstrates reactivity with transition metals and oxides at elevated temperatures to form functional materials, though it remains stable under inert conditions. Its synthesis typically involves solid-state reactions:
Synthesis:$$\ce{2Y + 3ZnAs2 -> 2YAs + 3Zn}$$or direct combination:$$\ce{Y + As -> YAs}$$
High-purity YAs powder (≥99%) features spherical morphologies (1–53 μm particle sizes) and full density without hollow cores, facilitating uniform processing in downstream applications [7].
Yttrium’s inclusion among rare-earth elements (REEs) stems from its frequent co-occurrence with lanthanides in minerals like xenotime and monazite and its chemical similarity, particularly to holmium (its "twin element") [5] [8]. This relationship enables YAs to function synergistically within broader rare-earth material systems:
Table 2: YAs Applications in Rare-Earth Material Systems
Application Sector | Function of YAs | Material System |
---|---|---|
Semiconductor devices | High-electron-mobility transistor channels | YAs/GaAs heterojunctions |
Quantum computing | Qubit substrate material | YAs nanostructures [7] |
Optoelectronics | Infrared photodetection | YAs–InAs composites |
Superconductors | Dopant/precursor in iron-based superconductors | YFeAsO₁₋xFx [6] |
Industrial adoption relies on yttrium’s relative abundance (33 ppm in Earth’s crust) compared to heavier REEs, though arsenic toxicity necessitates encapsulation during handling [5] [9]. Ongoing research focuses on mitigating interface defects in YAs-integrated devices and optimizing thin-film deposition (e.g., molecular-beam epitaxy) for scalable quantum components [6] [7].
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